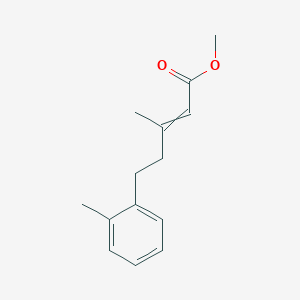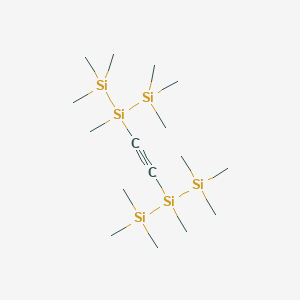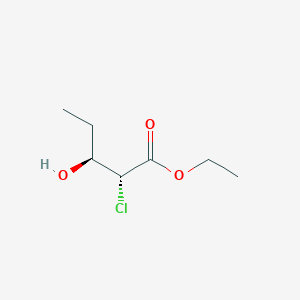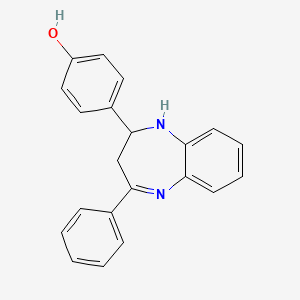oxophosphanium CAS No. 828265-19-6](/img/structure/B14205320.png)
[Cyclooctyl(difluoro)methyl](hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctyl(difluoro)methyloxophosphanium is a chemical compound with the molecular formula C8H14F2O2P It is known for its unique structure, which includes a cyclooctyl group, a difluoromethyl group, and a hydroxy-oxophosphanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(difluoro)methyloxophosphanium typically involves the reaction of cyclooctyl magnesium bromide with difluoromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctyl(difluoro)methyloxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Cyclooctyl(difluoro)methyloxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclooctyl(difluoro)methyloxophosphanium involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclooctyl magnesium bromide
- Difluoromethylphosphonic dichloride
- Cyclooctyl-dimethyl-amine oxide
Uniqueness
Cyclooctyl(difluoro)methyloxophosphanium is unique due to its combination of a cyclooctyl group and a difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
828265-19-6 |
|---|---|
Molekularformel |
C9H16F2O2P+ |
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
[cyclooctyl(difluoro)methyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H15F2O2P/c10-9(11,14(12)13)8-6-4-2-1-3-5-7-8/h8H,1-7H2/p+1 |
InChI-Schlüssel |
FDVHSJRPJBZJFJ-UHFFFAOYSA-O |
Kanonische SMILES |
C1CCCC(CCC1)C(F)(F)[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


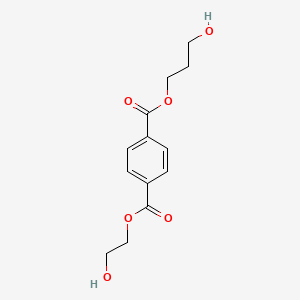
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)

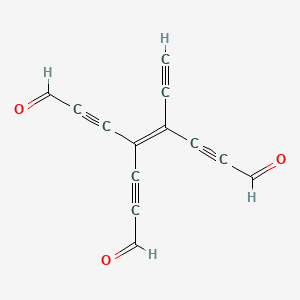
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
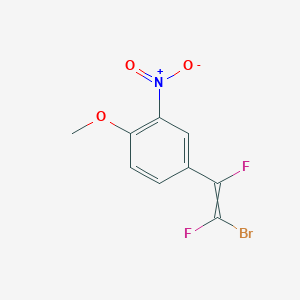
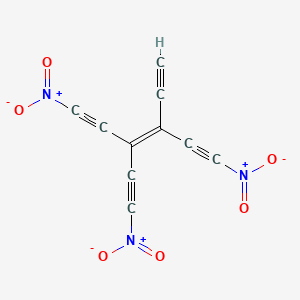

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
